

An In-depth Technical Guide on 3-Cyanobutanoic Acid (CAS: 108747-49-5)

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Compound of Interest

Compound Name: 3-Cyanobutanoic acid

Cat. No.: B3211367

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for **3-cyanobutanoic acid** is limited. This guide compiles the available information and provides theoretical and comparative data based on general chemical principles and data for analogous compounds. All predicted data and hypothetical protocols are clearly marked.

Introduction

3-Cyanobutanoic acid, with the CAS number 108747-49-5, is a bifunctional organic molecule containing both a carboxylic acid and a nitrile functional group. Its structure offers a versatile scaffold for chemical synthesis and potential applications in medicinal chemistry and materials science. The presence of two reactive centers, the electrophilic carbon of the nitrile and the acidic proton of the carboxylic acid, allows for a range of chemical transformations, making it an interesting building block for the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of the known properties, expected reactivity, and potential applications of **3-cyanobutanoic acid**, with a focus on its relevance to researchers in drug development.

Chemical and Physical Properties

Specific experimental data for the physical properties of **3-cyanobutanoic acid** are not readily available in the literature. The following table summarizes the known and predicted properties.

Property	Value	Source/Comment
CAS Number	108747-49-5	AChemBlock[1], Key Organics[2]
Molecular Formula	C ₅ H ₇ NO ₂	AChemBlock[1]
Molecular Weight	113.12 g/mol	AChemBlock[1]
IUPAC Name	3-Cyanobutanoic acid	AChemBlock[1]
SMILES	<chem>CC(C#N)CC(=O)O</chem>	ChemSynthesis[3]
Melting Point	Not available	ChemSynthesis[3]
Boiling Point	Not available	ChemSynthesis[3]
Density	Not available	ChemSynthesis[3]
Solubility	Expected to be soluble in water and polar organic solvents.	Prediction

Spectroscopic Data (Predicted)

While specific spectra for **3-cyanobutanoic acid** are not publicly available, the expected spectroscopic features can be predicted based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of **3-cyanobutanoic acid** is expected to show characteristic absorption bands for the carboxylic acid and nitrile groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Mode
O-H (Carboxylic acid)	3300-2500 (broad)	Stretching
C-H (Alkyl)	2980-2850	Stretching
C≡N (Nitrile)	2260-2240	Stretching
C=O (Carboxylic acid)	1725-1700	Stretching
C-O (Carboxylic acid)	1320-1210	Stretching
O-H (Carboxylic acid)	1440-1395	Bending

Source: Predicted based on general IR spectroscopy principles and data for butanoic acid and other nitriles.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts are estimates and can be influenced by the solvent.

Proton	Multiplicity	Approximate Chemical Shift (ppm)
-COOH	singlet (broad)	10-12
-CH(CN)-	multiplet	2.8-3.2
-CH ₂ -	multiplet	2.5-2.8
-CH ₃	doublet	1.3-1.5

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms.

Carbon	Approximate Chemical Shift (ppm)
-COOH	175-185
-C≡N	115-125
-CH(CN)-	25-35
-CH ₂ -	35-45
-CH ₃	15-25

Source: Predicted based on general NMR principles.

Mass Spectrometry (MS)

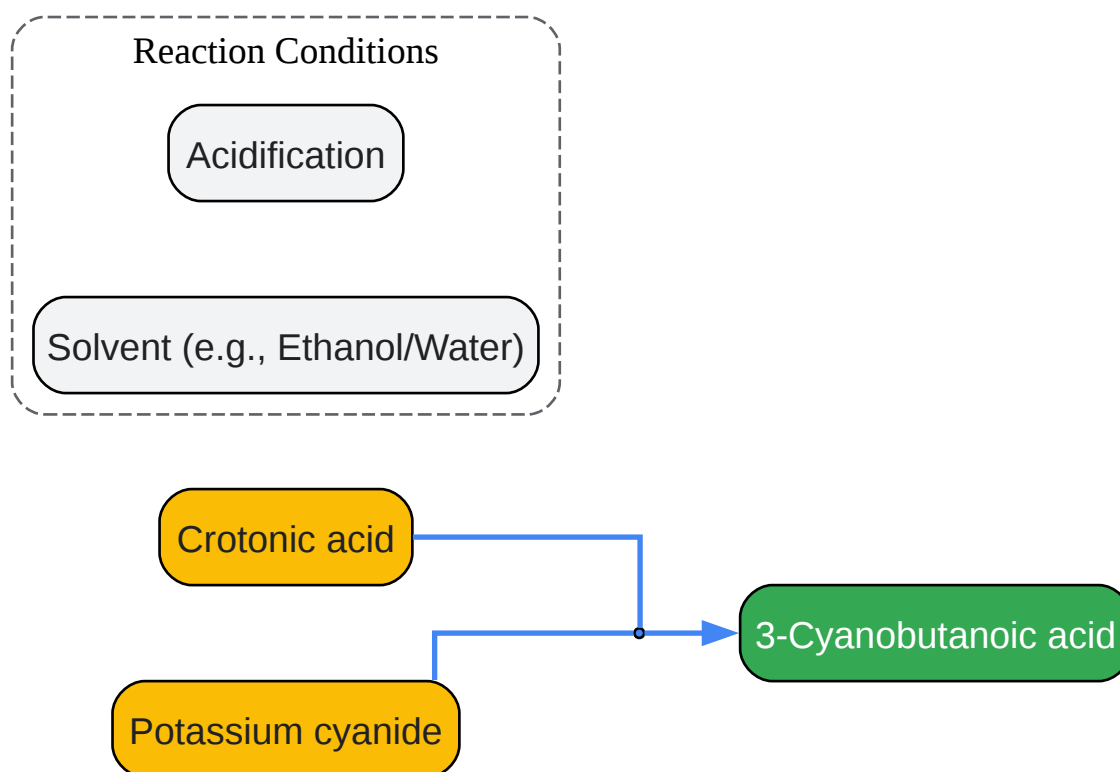
In a mass spectrum (e.g., using electrospray ionization), the molecular ion peak $[M-H]^-$ would be expected at m/z 112.1. Fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylate anion.

Synthesis and Reactivity

Hypothetical Synthesis

A specific, validated experimental protocol for the synthesis of **3-cyanobutanoic acid** is not available in the public domain. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. One potential route involves the conjugate addition of a cyanide nucleophile to an α,β -unsaturated carboxylic acid.

Proposed Synthetic Route:



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Caption: Hypothetical synthesis of **3-cyanobutanoic acid** via Michael addition.

Hypothetical Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve crotonic acid in a suitable solvent such as an ethanol/water mixture.
- **Addition of Cyanide:** Slowly add a solution of potassium cyanide (KCN) in water to the reaction mixture at room temperature. Caution: KCN is highly toxic. Handle with appropriate safety precautions.
- **Reaction:** Stir the mixture at room temperature or with gentle heating for several hours to allow for the conjugate addition to proceed. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a dilute mineral acid (e.g., HCl) to protonate the carboxylate and

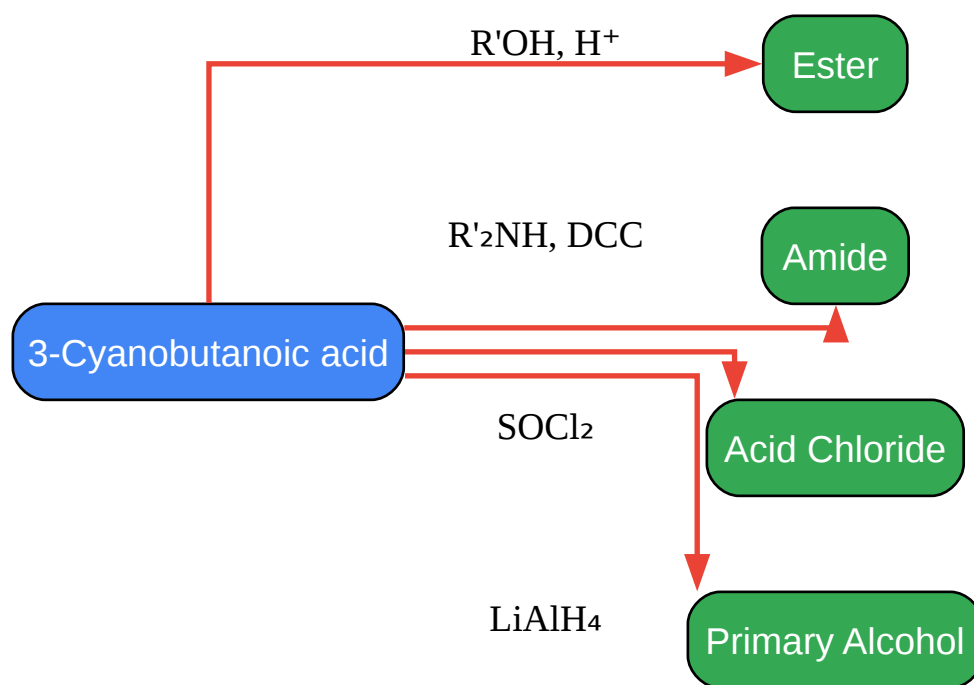
neutralize any excess cyanide. Caution: Acidification of cyanide solutions will generate highly toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.

- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield **3-cyanobutanoic acid**.

Chemical Reactivity

3-Cyanobutanoic acid possesses two key functional groups that dictate its reactivity: the carboxylic acid and the nitrile.

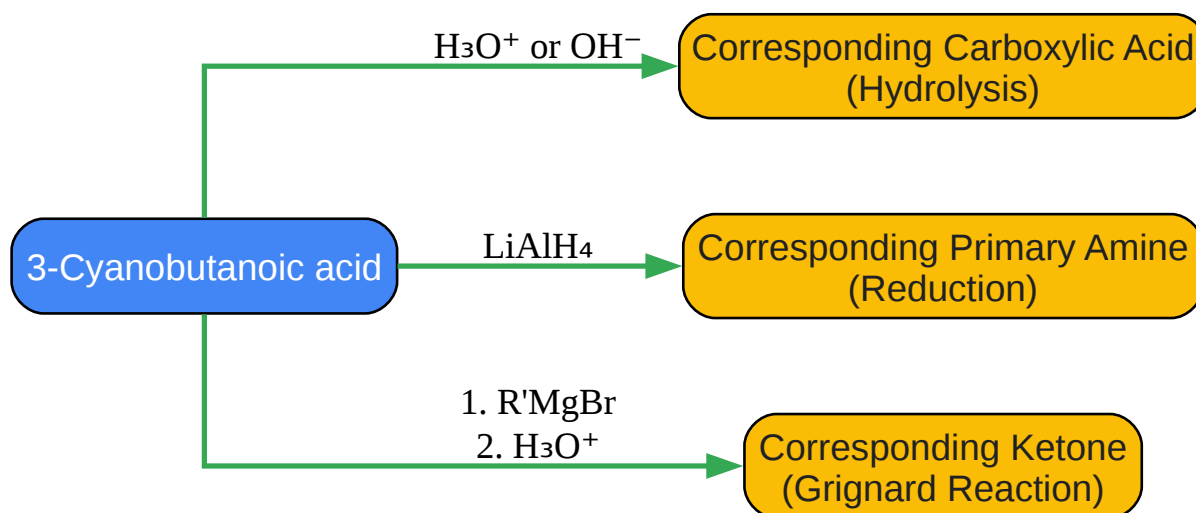
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo a variety of reactions typical for this functional group.^{[7][8][9][10][11]}



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Caption: General reactions of the carboxylic acid group in **3-cyanobutanoic acid**.

Reactions of the Nitrile Group: The nitrile group can also be transformed into other functional groups.[12][13][14]



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Caption: General reactions of the nitrile group in **3-cyanobutanoic acid**.

Biological Activity and Relevance in Drug Development

There is currently no specific information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for **3-cyanobutanoic acid**.

However, the nitrile functional group is a well-recognized feature in medicinal chemistry.[15][16][17] The cyano group can act as a bioisostere for other functional groups, influence the pharmacokinetic properties of a molecule, and participate in interactions with biological targets.[17] It can form hydrogen bonds and other polar interactions, and in some cases, can act as a covalent warhead.[15]

Small carboxylic acids are also prevalent in biologically active molecules, often contributing to solubility and providing a key interaction point with protein targets.

Given its bifunctional nature, **3-cyanobutanoic acid** could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications. The ability to selectively

modify either the carboxylic acid or the nitrile group allows for the generation of diverse molecular scaffolds for screening in drug discovery programs.

Conclusion

3-Cyanobutanoic acid is a chemical entity with potential as a versatile building block in organic synthesis. While specific experimental data on its physical properties and biological activity are lacking, its chemical reactivity can be reliably predicted based on its constituent functional groups. For researchers in drug development, this molecule represents an opportunity for the creation of novel chemical libraries. Further research is warranted to fully characterize this compound and explore its potential applications.

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